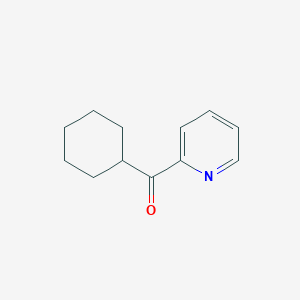

Cyclohexyl 2-pyridyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJDKOCOTFKBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358850 | |

| Record name | cyclohexyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-64-8 | |

| Record name | Methanone, cyclohexyl-2-pyridinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cyclohexyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclohexyl 2-pyridyl ketone CAS number 6602-64-8 information.

An In-depth Technical Guide to Cyclohexyl 2-pyridyl ketone (CAS 6602-64-8)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the compound's synthesis, reactivity, and potential applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Physicochemical Profile

This compound, registered under CAS number 6602-64-8, is a bi-functional organic compound featuring a cyclohexyl ring and a pyridine ring linked by a ketone group.[1][2] Its structure, combining a lipophilic aliphatic ring with a polar, basic aromatic heterocycle, makes it a valuable intermediate and scaffold in synthetic and medicinal chemistry. The pyridine moiety, in particular, is a well-established "privileged scaffold" in drug discovery, known for its ability to participate in hydrogen bonding and act as a bioisostere for various functional groups.[3]

Core Properties

The fundamental physicochemical properties of this compound are summarized below, providing a quantitative basis for its handling and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 6602-64-8 | [1][2][4] |

| Molecular Formula | C₁₂H₁₅NO | [1][2] |

| Molecular Weight | 189.25 g/mol | [1][2] |

| Synonyms | Cyclohexyl(pyridin-2-yl)methanone, 2-Cyclohexanecarbonylpyridine | [1][5] |

| Topological Polar Surface Area | 30 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through several established organometallic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. A common and reliable method involves the reaction of an organometallic cyclohexyl species with a 2-substituted pyridine derivative.

Grignard Reaction Protocol

A robust method for synthesizing this ketone is the Grignard reaction between cyclohexylmagnesium bromide and 2-cyanopyridine. This protocol is favored for its high yield and the commercial availability of the precursors.

Causality: The Grignard reagent, cyclohexylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group on 2-cyanopyridine. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the final ketone product. Anhydrous conditions are critical to prevent the Grignard reagent from being quenched by water.

Step-by-Step Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings. Slowly add a solution of bromocyclohexane in anhydrous diethyl ether or THF to initiate the formation of cyclohexylmagnesium bromide.

-

Nucleophilic Addition: Cool the Grignard solution to 0°C. Add a solution of 2-cyanopyridine in anhydrous THF dropwise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis (Workup): Carefully quench the reaction by slowly adding it to a stirred solution of aqueous acid (e.g., 1M HCl) cooled in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Grignard synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the pyridine ring. Understanding these reactive sites is key to its application as a synthetic intermediate.

-

Ketone Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations, including reduction to a secondary alcohol, reductive amination to form amines, and Wittig-type reactions to form alkenes. Such reactions are fundamental in diversifying the molecular scaffold for drug discovery programs.[6][7]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also directs electrophilic aromatic substitution, although pyridines are generally less reactive than benzene in these reactions. The presence of the electron-withdrawing ketone group further deactivates the ring towards electrophilic attack.

Caption: Primary reactive sites on the this compound molecule.

Applications in Drug Development and Medicinal Chemistry

While not an active pharmaceutical ingredient (API) itself, this compound is a valuable building block. Its structural motifs are relevant in several therapeutic areas.

-

Scaffold for Enzyme Inhibitors: Ketone-based molecules have been designed as inhibitors for various enzymes, including proteases and the cell-cycle regulatory peptidyl-prolyl isomerase (Pin1).[7] The electrophilic ketone can act as a "warhead" to form a covalent or non-covalent bond with active site residues. The cyclohexyl group can occupy hydrophobic pockets, while the pyridine ring can form crucial hydrogen bonds or pi-stacking interactions.

-

Intermediate for Complex APIs: The compound serves as an intermediate for more complex molecules. The ketone functionality is a handle for further chemical elaboration, allowing for the systematic exploration of the surrounding chemical space—a core activity in lead optimization during drug discovery.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through standard spectroscopic methods. While actual spectra are not provided here, the expected characteristics are described below.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 2-substituted pyridine ring (typically between 7.0-8.5 ppm). The aliphatic protons of the cyclohexyl ring would appear as a series of complex multiplets in the upfield region (typically 1.0-3.0 ppm), with the alpha-proton adjacent to the carbonyl being the most downfield.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (around 200 ppm). Signals for the pyridine and cyclohexyl carbons would appear in their respective aromatic and aliphatic regions.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 189.25, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the range of 1680-1700 cm⁻¹.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection at all times.[8][9]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[8][10] Avoid breathing fumes or dust.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8][9] Keep the container tightly closed when not in use.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[8]

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[8][10]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10][11]

-

References

- 1. Page loading... [guidechem.com]

- 2. Cyclohexyl(pyridin-2-yl)methanone , 6602-64-8 - CookeChem [cookechem.com]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. parchem.com [parchem.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Cyclohexyl 2-Pyridyl Ketone: Synthesis, Characterization, and Applications

Abstract

Cyclohexyl 2-pyridyl ketone (CAS: 6602-64-8) is a heterocyclic aromatic ketone featuring a unique combination of a lipophilic cyclohexyl moiety and a polar, hydrogen-bond-accepting pyridyl group.[1] This structural arrangement makes it a valuable building block and scaffold in synthetic and medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Grignard reaction. Furthermore, we present a predictive analysis of its spectroscopic signature for robust characterization and discuss its potential applications in drug discovery, drawing parallels from structurally related bioactive molecules. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Molecular Identity and Physicochemical Properties

Understanding the fundamental properties of a molecule is the cornerstone of its effective application in research and development. This compound, also known as cyclohexyl(pyridin-2-yl)methanone, possesses a well-defined molecular structure and a predictable set of physicochemical characteristics that influence its reactivity, solubility, and potential biological interactions.

Molecular Structure and Formula

The core structure consists of a carbonyl group linking a six-membered saturated carbocyclic (cyclohexyl) ring and a six-membered aromatic heterocyclic (2-pyridyl) ring.

-

Molecular Formula: C₁₂H₁₅NO[1]

-

Molecular Weight: 189.25 g/mol [1]

-

CAS Number: 6602-64-8[1]

-

Canonical SMILES: C1CCC(CC1)C(=O)C2=CC=CC=N2

Caption: Molecular structure of this compound.

Physicochemical Data

The combination of the lipophilic cyclohexyl group and the polar pyridyl-ketone fragment results in moderate polarity and solubility in a range of organic solvents.

| Property | Value | Source |

| Molecular Weight | 189.25 g/mol | [1] |

| Boiling Point | 301.3 °C at 760 mmHg | [2] |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyridyl N) | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 30.0 Ų | [3] |

| XLogP3-AA (Lipophilicity) | 2.7 | [3] |

Recommended Synthesis Protocol: Grignard Reaction

From a retrosynthetic perspective, the most direct and reliable method for constructing this compound is the nucleophilic addition of a cyclohexyl organometallic reagent to a pyridine-2-carbonyl electrophile equivalent. The Grignard reaction, specifically using cyclohexylmagnesium bromide and 2-cyanopyridine, is the industry-standard approach. This method is favored for its high yield, operational simplicity, and the commercial availability of starting materials.

The causality for this choice is clear: the Grignard reagent provides a potent cyclohexyl carbanion nucleophile, while the nitrile group of 2-cyanopyridine serves as a robust electrophile. The reaction proceeds via a magnesium-stabilized ketimine intermediate, which is readily hydrolyzed upon acidic workup to yield the desired ketone.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is designed to be self-validating, with checkpoints to ensure the reaction is proceeding as expected.

Materials:

-

Magnesium turnings (1.1 eq)

-

Iodine (1 crystal, as initiator)

-

Cyclohexyl bromide (1.0 eq)

-

2-Cyanopyridine (1.05 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Protocol:

-

Grignard Reagent Formation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings and a single crystal of iodine to the flask.

-

Assemble the apparatus and purge with dry nitrogen.

-

Add a small portion of anhydrous THF to just cover the magnesium.

-

Dissolve cyclohexyl bromide in anhydrous THF and add it to the dropping funnel. Add ~10% of the solution to the flask.

-

Causality: The iodine crystal helps initiate the reaction by exposing a fresh magnesium surface. The reaction is exothermic; successful initiation is marked by gentle refluxing and the disappearance of the iodine color.

-

Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 1-2 hours at room temperature to ensure full conversion. The resulting grey/brown solution is the cyclohexylmagnesium bromide reagent.

-

-

Nucleophilic Addition Reaction:

-

In a separate flame-dried flask under nitrogen, dissolve 2-cyanopyridine in anhydrous THF.

-

Cool this solution to 0 °C in an ice bath.

-

Causality: Cooling is critical to control the exothermicity of the addition and prevent side reactions.

-

Transfer the prepared Grignard reagent to the dropping funnel via cannula and add it dropwise to the stirred 2-cyanopyridine solution.

-

After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Validation Check: Monitor reaction progress by Thin Layer Chromatography (TLC), observing the consumption of 2-cyanopyridine.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully pour the reaction mixture into a beaker containing 1 M HCl and ice, stirring vigorously.

-

Causality: The acidic workup protonates and hydrolyzes the intermediate ketimine to the ketone product. Adding the reaction to the acid (not the other way around) helps control the vigorous quenching process.

-

Transfer the mixture to a separatory funnel. The layers should separate.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine (to remove water).

-

-

Purification:

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the resulting oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final compound. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, its structure allows for a highly accurate prediction of its NMR signature based on established chemical shift principles.

Caption: Analytical workflow for purification and characterization.

Predicted ¹H and ¹³C NMR Data

The following table outlines the expected Nuclear Magnetic Resonance (NMR) signals for this compound in a standard deuterated solvent like CDCl₃.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-6' | ~8.65 | d | 1H | Pyridyl | α to N, deshielded |

| H-4' | ~7.80 | td | 1H | Pyridyl | γ to N, deshielded |

| H-3' | ~7.75 | d | 1H | Pyridyl | β to N and α to C=O |

| H-5' | ~7.40 | ddd | 1H | Pyridyl | β to N, least deshielded |

| H-1 | ~3.50 | tt | 1H | Cyclohexyl | α to C=O, deshielded |

| H-2, H-6 | ~1.7-1.9 | m | 4H | Cyclohexyl | Aliphatic |

| H-3, H-4, H-5 | ~1.2-1.6 | m | 6H | Cyclohexyl | Aliphatic |

| ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale |

| Carbonyl | ~202 | C=O | Ketone carbonyl |

| Pyridyl | ~154 | C-2' | Attached to C=O |

| Pyridyl | ~149 | C-6' | α to N |

| Pyridyl | ~137 | C-4' | γ to N |

| Pyridyl | ~127 | C-5' | β to N |

| Pyridyl | ~122 | C-3' | β to N |

| Cyclohexyl | ~50 | C-1 | α to C=O |

| Cyclohexyl | ~29 | C-2, C-6 | β to C=O |

| Cyclohexyl | ~26 | C-3, C-5 | γ to C=O |

| Cyclohexyl | ~25.5 | C-4 | δ to C=O |

Mass Spectrometry

-

Expected M+H⁺: 190.1226 for C₁₂H₁₆NO⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Potential Applications in Drug Discovery and Research

While specific biological activity for this compound is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in medicinal chemistry, making it a highly valuable scaffold for library synthesis and as a synthetic intermediate.

-

Scaffold for Bioactive Molecules: The pyridyl ketone core is a known pharmacophore. For instance, certain diaryl pyridyl ketones have been identified as potent and selective COX-2 inhibitors.[4] The cyclohexyl group can be used to probe lipophilic pockets in enzyme active sites, potentially improving binding affinity and modulating pharmacokinetic properties like cell permeability and metabolic stability.

-

Intermediate for Complex Synthesis: The ketone functionality is a versatile handle for further chemical elaboration. It can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce new amine functionalities, or conversion to an oxime for further rearrangement. These transformations allow for the rapid diversification of the core structure, enabling the exploration of a broad chemical space in a drug discovery program.

-

Fragment-Based Drug Design (FBDD): The molecule itself represents an ideal fragment, combining a hydrogen-bond acceptor (pyridine), a hydrophobic group (cyclohexane), and a linker (ketone). It can be used in screening campaigns to identify initial low-affinity hits that can be subsequently optimized into potent leads.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety Data Sheet (SDS): Always consult the material's specific SDS for comprehensive safety and disposal information.[2]

Conclusion

This compound is a synthetically accessible and versatile chemical entity. Its molecular architecture, combining key features often sought in drug discovery, makes it a compound of significant interest. The robust Grignard-based synthesis protocol detailed herein provides a reliable pathway to access this molecule. While direct biological applications remain an area for future exploration, its potential as a foundational scaffold and synthetic intermediate is clear. This guide provides the necessary technical information for researchers to confidently synthesize, characterize, and strategically deploy this compound in their research and development endeavors.

References

- 1. Cyclohexyl(pyridin-2-yl)methanone , 6602-64-8 - CookeChem [cookechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Versatility of Pyridyl Ketone Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Pyridyl Ketone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring, a foundational heterocyclic motif, is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding, make it a "privileged scaffold" in drug discovery.[3] When functionalized with a ketone group, the resulting pyridyl ketone derivatives emerge as a class of compounds with a remarkably broad and potent spectrum of biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscoring their therapeutic potential.[4][5][6]

This technical guide provides an in-depth exploration of the significant biological activities of pyridyl ketone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a catalog of effects, but also insights into the underlying mechanisms of action, detailed experimental protocols for their evaluation, and a critical analysis of structure-activity relationships (SAR). The content herein is grounded in authoritative scientific literature, providing a robust foundation for further research and development in this promising area of medicinal chemistry.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Pyridyl ketone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines.[7][8] Their mechanisms of action are multifaceted, often involving the inhibition of critical enzymes and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and apoptosis.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism through which pyridyl ketone derivatives exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer.[9] Several pyridyl and pyridone (a related scaffold) derivatives have been identified as potent inhibitors of various kinases, including:

-

PIM-1 Kinase: Certain O-alkyl pyridine derivatives have shown potent inhibitory activity against Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[4][7]

-

EGFR and VEGFR-2: Spiro-pyridine derivatives have been evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both crucial receptor tyrosine kinases in tumor growth and angiogenesis.[8]

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth and survival, and its hyperactivation is common in many cancers.[10][11] Pyridine-containing compounds have been developed as inhibitors of this critical pathway.[12][13]

Inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis. This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][8] The activation of executioner caspases, like caspase-3 and -7, and the subsequent cleavage of substrates such as Poly (ADP-ribose) polymerase (PARP) are hallmark indicators of apoptosis that have been observed following treatment with these compounds.[7]

One notable subclass of pyridyl ketones, the di-2-pyridylketone thiosemicarbazones (DpT), exhibits potent and selective antitumor activity.[14][15] These compounds function as iron chelators, forming redox-active metal complexes that generate reactive oxygen species (ROS), leading to oxidative stress and lysosomal membrane permeabilization, ultimately inducing cancer cell death.[7][15][16]

Diagram 1: Simplified Overview of Anticancer Mechanisms

Caption: Key anticancer mechanisms of pyridyl ketone derivatives.

Quantitative Data: Cytotoxic Activity

The anticancer potency of pyridyl ketone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-pyridine derivative (Comp. 7) | Caco-2 (Colon) | 7.83 ± 0.50 | [8] |

| Spiro-pyridine derivative (Comp. 5) | HepG-2 (Liver) | 10.58 ± 0.80 | [8] |

| O-alkyl pyridine derivative (Comp. 4c) | HepG-2 (Liver) | Not specified, but potent | [7] |

| O-alkyl pyridine derivative (Comp. 4f) | HepG-2 (Liver) | Not specified, but potent | [7] |

| Pyridine-based ROCK Inhibitor (Comp. 37) | ROCK1 (enzyme assay) | Potent, selective | [5][9] |

| Pyrazolo[4,3-c]hexahydropyridine (Comp. 31) | MCF-7 (Breast) | 2.4 | [17] |

| Pyrazolo[4,3-c]hexahydropyridine (Comp. 31) | MDA-MB-231 (Breast) | 4.2 | [17] |

Note: This table presents a selection of reported values to illustrate the range of activity. For comprehensive data, refer to the cited literature.

Experimental Protocol: Western Blot Analysis of Apoptosis Markers

This protocol outlines the key steps for assessing the induction of apoptosis by a pyridyl ketone derivative through Western blotting.[18][19]

1. Cell Culture and Treatment:

- Culture a relevant cancer cell line (e.g., MCF-7, HepG-2) to ~70-80% confluency.

- Treat cells with varying concentrations of the test pyridyl ketone derivative for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).

2. Protein Extraction:

- After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[20]

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

- Normalize protein amounts for each sample and prepare them with Laemmli buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

- Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

6. Detection and Analysis:

- Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

- Visualize the protein bands using a chemiluminescence imaging system.

- Quantify the band intensities using densitometry software and normalize to the loading control to determine changes in protein expression.[18]

Diagram 2: Experimental Workflow for Western Blotting

Caption: Step-by-step workflow for apoptosis marker analysis.

II. Antimicrobial Activity: A Broad Spectrum of Inhibition

Pyridyl ketone derivatives have also been recognized for their antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[15][21]

Mechanism of Action

The antimicrobial mechanisms of pyridyl ketone derivatives are varied. Some derivatives are believed to disrupt the integrity of the bacterial cell membrane, leading to cell death.[21] The lipophilicity conferred by the pyridine ring can facilitate entry into the bacterial cell.[22] For certain classes of compounds, such as the thiosemicarbazones, the ability to chelate essential metal ions like iron is a key component of their antimicrobial action, as this deprives the microbes of vital cofactors for enzymatic reactions.[16]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Alkyl Pyridinol | S. aureus / MRSA | 0.5 - 32 | [21] |

| 4-hydroxy-4-(pyridyl)alk-3-en-2-ones | S. aureus, E. coli | Weak activity | [15] |

| Pyridine derivatives | E. coli model strains | 0.2 - 1.3 (MBC) | [3] |

| Pd(II)-pyta complexes | Candida glabrata | 0.06 - 0.125 | [23] |

| Volatile Metabolites | Micrococcus luteus | 7.8 | [22] |

Note: This table provides illustrative examples. MIC values are highly dependent on the specific compound and microbial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[19][24]

1. Preparation of Antimicrobial Agent:

- Prepare a stock solution of the pyridyl ketone derivative in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

2. Preparation of Inoculum:

- Culture the test microorganism (e.g., S. aureus ATCC 25923) overnight.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

- Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the standardized bacterial suspension.

- Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

- Cover the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

- After incubation, visually inspect the plate for turbidity.

- The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[19]

III. Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Several pyridyl ketone and related pyridine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[6][23][25]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6][25][26] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.[6] By inhibiting COX and LOX, pyridyl ketone derivatives can reduce the production of these inflammatory molecules.

Additionally, some derivatives may exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[27][28][29] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a broad suppression of the inflammatory response. For some 3-hydroxy-pyridine-4-one derivatives, their iron-chelating properties are thought to contribute to their anti-inflammatory effects, as key inflammatory enzymes like COX and LOX are heme-dependent.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18][30][31]

1. Animal Acclimatization and Grouping:

- Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions.

- Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.

2. Compound Administration:

- Administer the test pyridyl ketone derivative and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

3. Induction of Edema:

- Inject 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar region of the right hind paw of each rat.[20]

4. Measurement of Paw Volume:

- Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

- Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

- Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

IV. Neuroprotective Activity: A Frontier in Neurodegenerative Disease Research

Emerging evidence suggests that pyridyl ketone derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders like Alzheimer's disease.[32][33][34]

Mechanism of Action

The neuroprotective mechanisms of these compounds are an active area of investigation. One key area of focus is the inhibition of β-amyloid (Aβ) peptide aggregation, a pathological hallmark of Alzheimer's disease.[32] Certain pyridine derivatives have been designed to interact with the β-sheet conformation of Aβ, thereby preventing the formation of neurotoxic aggregates.[32]

Another potential mechanism involves the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[32] Aβ aggregates are known to interfere with these receptors, impairing cholinergic signaling, which is vital for cognitive function. Positive allosteric modulators (PAMs) of α7 nAChRs, including some pyridine-based compounds, can enhance receptor activity and protect against Aβ-induced neurotoxicity.[32] Furthermore, the general antioxidant properties of some heterocyclic compounds may contribute to neuroprotection by mitigating oxidative stress, a common factor in neurodegenerative processes.[33][34]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[24][35][36]

1. Preparation of Aβ Peptide:

- Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) by dissolving it in a suitable solvent like 10 mM NaOH, followed by dilution in a buffer (e.g., Tris buffer, pH 7.4).[30]

2. Assay Setup:

- In a 96-well, non-binding, clear-bottom plate, mix the Aβ peptide solution with the test pyridyl ketone derivative at various concentrations.

- Include a positive control (Aβ alone) and a negative control (buffer alone).

- Add Thioflavin T solution to each well to a final concentration of approximately 20-25 µM.[31][35]

3. Incubation and Measurement:

- Incubate the plate at 37°C, with or without shaking, to promote aggregation.

- Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths set to approximately 440-450 nm and 482-485 nm, respectively.[30][35]

4. Data Analysis:

- Plot the fluorescence intensity over time. A decrease in the fluorescence signal in the presence of the test compound compared to the Aβ-only control indicates inhibition of fibril formation.

V. Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of pyridyl ketone derivatives are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, in the context of kinase inhibition, the nature and position of substituents on the pyridine and ketone-linked aryl rings are critical for achieving high affinity and selectivity for the target kinase's ATP-binding pocket.[5][37][38] The introduction of specific functional groups can enhance interactions with key amino acid residues, leading to improved inhibitory activity.[37]

The future of pyridyl ketone research lies in the rational design of next-generation derivatives. By leveraging computational modeling, structure-based design, and a deeper understanding of the SAR, it is possible to develop compounds with enhanced efficacy and improved safety profiles. The exploration of novel pyridyl ketone scaffolds, including their fusion into more complex heterocyclic systems, will undoubtedly uncover new therapeutic agents with novel mechanisms of action. The continued investigation into their effects on complex signaling networks, such as the PI3K/Akt/mTOR and NF-κB pathways, will further elucidate their therapeutic potential across a wide range of diseases.

References

- 1. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. The Antimicrobial Properties of PdII− and RuII−pyta Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 31. 4.5. Thioflavin T Aggregation Assay [bio-protocol.org]

- 32. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Frontiers | Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms [frontiersin.org]

- 35. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 36. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

The Pivotal Role of Pyridyl Ketones in Modern Medicinal Chemistry

Abstract

The pyridyl ketone moiety is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and efficacy across a wide range of therapeutic targets. Its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with metal ions make it a cornerstone in the design of novel therapeutics. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of pyridyl ketones in drug discovery. We will delve into their role as potent enzyme inhibitors, receptor modulators, and innovative agents in bioorthogonal chemistry and molecular imaging, supported by detailed protocols and case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyridyl ketone scaffold in their therapeutic programs.

Introduction: The Strategic Importance of the Pyridyl Ketone Scaffold

The pyridine ring is a fundamental heterocyclic motif and the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its presence is associated with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1] When a ketone functionality is attached to the pyridine ring, the resulting pyridyl ketone scaffold gains a unique combination of structural and electronic features that are highly advantageous for drug design.

The key attributes of the pyridyl ketone moiety include:

-

Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the ketone's carbonyl oxygen can also participate in hydrogen bonding. This dual capability allows for specific and strong interactions with biological targets like enzyme active sites and receptor binding pockets.[2][3]

-

Metal Chelation: The nitrogen of the pyridine ring and the adjacent ketone oxygen form a powerful bidentate chelation site for metal ions.[4][5] This is particularly relevant for inhibiting metalloenzymes or modulating pathways dependent on metal cofactors. The di(2-pyridyl) ketone (dpk) is a well-studied example of a ligand that utilizes this property.[4][5]

-

Modulation of Physicochemical Properties: The pyridyl ketone group can influence a molecule's lipophilicity, polarity, and water solubility, which are critical parameters for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[2][3]

-

Synthetic Tractability: A variety of robust synthetic methods are available for the preparation and derivatization of pyridyl ketones, allowing for extensive structure-activity relationship (SAR) studies.[6][7][8]

These features have led to the successful incorporation of pyridyl ketones into a multitude of drug candidates targeting a diverse array of diseases.

Synthesis and Chemical Reactivity: Building the Core

The construction of the pyridyl ketone scaffold is a critical first step in the drug discovery process. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability.

2.1. Key Synthetic Strategies

Several classical and modern synthetic methodologies are employed for the synthesis of pyridyl ketones:

-

Friedel-Crafts Acylation: This traditional method involves the reaction of a pyridine derivative with an acylating agent, although it can be challenging due to the electron-deficient nature of the pyridine ring.

-

Oxidation of Secondary Alcohols: The oxidation of corresponding pyridyl-substituted secondary alcohols provides a direct route to the ketone.

-

Coupling Reactions: Modern cross-coupling reactions, such as the Fukuyama coupling, offer a versatile and efficient means to synthesize unsymmetrical diaryl ketones, including those with pyridyl moieties.[9]

-

From Dithianes (Umpolung): An umpolung strategy using 2-aryl-1,3-dithianes allows for the palladium-catalyzed direct arylation to form diaryl ketones under mild conditions, a method well-suited for medicinal chemistry applications.[7]

-

Visible-Light-Induced Reactions: Recent advances include transition-metal-free, three-component reactions using visible light, offering a greener and more efficient synthetic route.[6]

2.2. Experimental Protocol: One-Pot Synthesis of 1,5-Diketone Precursors for Pyridine Synthesis

A common strategy for accessing substituted pyridines involves the synthesis of 1,5-diketone intermediates.[10][11] The following protocol is a general procedure for the one-pot synthesis of 1,3,5-triaryl-1,5-diketones.

Objective: To synthesize a 1,5-diketone intermediate via a Claisen-Schmidt condensation followed by a Michael addition.

Materials:

-

Substituted acetophenone (2.0 equiv)

-

Substituted benzaldehyde (1.0 equiv)

-

Potassium Hydroxide (KOH) (1.0 equiv)

-

Ethanol (EtOH)

-

Dichloromethane (DCM, if needed for solubility)

Procedure:

-

In a round-bottom flask, dissolve the acetophenone derivative (2.0 equiv) in ethanol.

-

Cool the solution to 0 °C using an ice bath.

-

Add an aqueous solution of KOH (1.0 equiv) to the stirred solution and continue stirring at 0 °C for 15 minutes to facilitate enol formation.[10]

-

To this mixture, add the benzaldehyde derivative (1.0 equiv) at 0 °C. If the aldehyde has poor solubility in ethanol, a minimal amount of dichloromethane can be added.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,5-diketone.

This 1,5-diketone can then be cyclized with an ammonia source to form the corresponding pyridine ring.

Pyridyl Ketones as Pharmacophores in Drug Design

The true power of the pyridyl ketone scaffold lies in its ability to act as a potent pharmacophore, directly interacting with biological targets to elicit a therapeutic effect.

3.1. Enzyme Inhibition

Pyridyl ketones are prominent in the design of various enzyme inhibitors. The specific interactions they form within the enzyme's active site are key to their potency and selectivity.

-

Cyclooxygenase-2 (COX-2) Inhibitors: In the search for selective anti-inflammatory agents, a pyridyl phenyl ketone core structure was identified as a potent and orally active COX-2 inhibitor.[12] The compound 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone demonstrated a COX-2 IC50 of 0.25 µM.[12] The pyridyl nitrogen and ketone oxygen likely interact with key residues in the COX-2 active site.

-

Checkpoint Kinase 1 (Chk1) Inhibitors: Pyridyl aminothiazoles have been developed as ATP-competitive Chk1 inhibitors with picomolar potency.[13][14] X-ray crystallography has revealed that these compounds form multiple hydrogen bonds with the enzyme backbone, highlighting the importance of the pyridyl moiety in anchoring the inhibitor in the active site.[13]

-

Apoptosis signal-regulating kinase 1 (ASK1) Inhibitors: Novel pyridin-2-yl urea inhibitors have shown potent inhibition of ASK1 kinase, with IC50 values in the low nanomolar range.[15] Molecular modeling and binding free energy calculations have helped to elucidate the precise binding mode, guiding further optimization.[15]

3.2. Case Study: Pyridyl Ketone Hydrazones as Anticancer Agents

A compelling example of the pyridyl ketone scaffold's utility is in the development of anticancer agents through iron chelation. Rapidly proliferating cancer cells have a high demand for iron, making iron chelation a viable therapeutic strategy.[16]

The di-2-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues were developed as potent iron chelators with significant anti-tumor activity.[17] These compounds induce cell cycle arrest and inhibit DNA synthesis in malignant cells.[17] The design rationale was to start with a known active scaffold and replace a part of it with the more lipophilic di-2-pyridyl ketone moiety, which was hypothesized to improve membrane permeability and chelation efficacy.[17]

Mechanism of Action:

-

Iron Chelation: The PKIH compounds bind to intracellular iron, depleting the pool of this essential metal.

-

Inhibition of DNA Synthesis: The lack of iron inhibits ribonucleotide reductase, a key enzyme in DNA synthesis and repair.

-

Cell Cycle Arrest: The compounds were shown to markedly increase the mRNA levels of molecules involved in cell cycle arrest.[17]

This case study demonstrates a rational drug design approach where the pyridyl ketone moiety was strategically incorporated to enhance a desired biological activity, leading to a novel class of potent anticancer agents.[17]

3.3. Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridyl ketone scaffold has yielded valuable SAR data. For instance, in a series of nicotinic acetylcholine receptor (nAChR) ligands, variations in the substitution on the pyridine ring had dramatic effects on binding affinity, with IC50 values ranging from 22 nM to over 10,000 nM.[18] Similarly, for pyridine derivatives with antiproliferative activity, the presence and position of certain functional groups like -C=O were found to enhance activity, while bulky groups or halogens were detrimental.[1] These studies underscore the importance of fine-tuning the electronic and steric properties of the pyridyl ketone core to achieve optimal target engagement.

| Compound Class | Target | Key SAR Findings | IC50 Range | Reference |

| Pyridyl Ethers | α4β2 nAChR | Ring size of azacycle and pyridine substitution are critical. | 22 nM - >10,000 nM | [18] |

| Pyridyl Phenyl Ketone | COX-2 | Trifluoromethyl and methylsulfonyl groups enhance selectivity. | 0.25 µM (COX-2) | [12] |

| Pyridine-Ureas | VEGFR-2 | Specific substitutions on the urea moiety are crucial for potency. | 3.93 µM - 5.0 µM | [19] |

| 2,6-disubstituted pyridines | Aβ Aggregation | 2,6-diaminopyridine moiety is a key component for inhibition. | Potent Inhibition | [20] |

Table 1: Summary of Structure-Activity Relationship (SAR) data for selected pyridyl derivatives.

Advanced Applications in Chemical Biology and Imaging

The utility of the pyridyl ketone scaffold extends beyond traditional medicinal chemistry into cutting-edge areas of chemical biology and diagnostics.

4.1. Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[21] Aldehyde and ketone functionalities are attractive for bioorthogonal reactions because they are generally inert to endogenous functional groups at neutral pH but can react selectively with specific partners.[22]

The reaction of a ketone with an aminooxy or hydrazine group to form a stable oxime or hydrazone is a widely used bioorthogonal ligation.[23] While ketones are less reactive than aldehydes, their stability is an advantage. Pyridyl ketones can be incorporated into biomolecules as chemical reporters, allowing for their specific labeling and visualization within a cellular context. Furthermore, pyridyl-substituted tetrazines are used in extremely fast bioorthogonal reactions with trans-cyclooctenes, a reaction driven in part by the electronic properties of the pyridyl substituent.[23][24]

4.2. Molecular Imaging

Radiopharmaceuticals play a crucial role in nuclear medicine for both diagnosis (e.g., PET and SPECT imaging) and therapy.[25][26] The development of novel radiotracers that can selectively bind to targets implicated in disease is a major area of research.[27] The pyridyl ketone scaffold can be incorporated into ligands designed for imaging specific receptors or enzymes in the brain or in tumors. By labeling these molecules with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18), researchers can visualize and quantify the distribution of the target in vivo, aiding in disease diagnosis, patient stratification, and monitoring treatment response.[28]

Challenges and Future Perspectives

Despite the successes, challenges remain in the development of pyridyl ketone-based therapeutics. Optimizing ADME/Tox properties, ensuring target selectivity to minimize off-target effects, and overcoming potential metabolic liabilities of the pyridine ring are ongoing areas of focus for medicinal chemists.

Conclusion

The pyridyl ketone scaffold is a validated and highly valuable structural motif in medicinal chemistry. Its unique combination of hydrogen bonding capacity, metal chelation, and synthetic accessibility has cemented its role in the development of a wide range of therapeutics. From potent enzyme inhibitors for cancer and inflammation to sophisticated tools for chemical biology and molecular imaging, the pyridyl ketone continues to empower scientists to address complex medical challenges. As our understanding of disease biology deepens and our synthetic capabilities expand, the strategic application of this privileged scaffold will undoubtedly lead to the next generation of innovative medicines.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridyl aminothiazoles as potent Chk1 inhibitors: optimization of cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification of the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues as potent iron chelators and anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 22. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pharmacy180.com [pharmacy180.com]

- 27. Radiochemistry & Pharmacokinetics | Yale Biomedical Imaging Institute [medicine.yale.edu]

- 28. Lapatinib-Based Radioagents for Application in Nuclear Medicine [mdpi.com]

- 29. chemrevlett.com [chemrevlett.com]

- 30. researchgate.net [researchgate.net]

- 31. Quantitative structure-activity relationships (QSARs) for inhibitors and substrates of CYP2B enzymes: importance of compound lipophilicity in explanation of potency differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Quantitative structure-activity relationships (QSARs) in inhibitors of various cytochromes P450: the importance of compound lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

A Technical Guide to the Rational Design and Synthesis of Novel Hydantoin Cyclohexyl Sulfonamide Derivatives

Executive Summary

This guide provides a comprehensive framework for the synthesis of novel hydantoin cyclohexyl sulfonamide derivatives, a class of compounds with significant potential in drug discovery. By strategically combining three key pharmacophores—the hydantoin ring, a cyclohexyl moiety, and a sulfonamide group—we aim to generate molecules with diverse biological activities. This document details the underlying pharmacological rationale, outlines a robust and efficient synthetic strategy, provides detailed experimental protocols, and discusses methods for structural elucidation. The methodologies presented are designed to be reproducible and scalable, catering to the needs of researchers in medicinal chemistry and drug development.

Introduction: The Pharmacological Rationale

The design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. The target compounds in this guide are built on three such pillars:

-

The Hydantoin Scaffold: The hydantoin (imidazolidine-2,4-dione) ring is a privileged structure in medicinal chemistry. It is a core component of several established drugs, most notably the anticonvulsant phenytoin.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3] The two nitrogen atoms in the five-membered ring offer versatile points for substitution, allowing for fine-tuning of the molecule's properties.

-

The Cyclohexyl Group: Incorporation of a cyclohexyl ring is a common strategy to increase the lipophilicity of a drug candidate, which can enhance its ability to cross biological membranes. Its rigid, three-dimensional structure can also enforce specific conformations, leading to improved binding affinity with biological targets. When attached at the C5 position of the hydantoin ring, it creates a spirocyclic system, adding structural complexity and rigidity.

-

The Sulfonamide Moiety: The sulfonamide group (R-SO₂NH-R') is a cornerstone of modern pharmacology, famously associated with the first broad-spectrum antibacterial "sulfa drugs."[4] Beyond their antimicrobial effects, sulfonamide derivatives are utilized as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents, and hypoglycemics.[4][5] The sulfonamide's ability to act as a hydrogen bond donor and acceptor makes it a powerful functional group for interacting with enzyme active sites.[6][7][8]

The convergence of these three moieties in a single molecular entity presents a compelling strategy for developing novel drug candidates with potentially synergistic or unique pharmacological profiles.[9][10][11]

Retrosynthetic Analysis and Strategic Planning

A logical and efficient synthesis is paramount. Our retrosynthetic approach deconstructs the target molecule, 1-(arylsulfonyl)-8-azaspiro[4.5]decane-7,9-dione (I) , into readily available starting materials.

The primary disconnection is at the sulfonamide N-S bond, separating the core hydantoin scaffold (II) from the arylsulfonyl chloride (III) . The spiro-hydantoin core (II) can be synthesized in a single, high-yielding step from cyclohexanone (IV) , a cyanide source, and ammonium carbonate via the well-established Bucherer-Bergs reaction. This convergent strategy is highly efficient and utilizes inexpensive commercial reagents.

Synthesis of the Core Scaffold: 8-Azaspiro[4.5]decane-7,9-dione

The cornerstone of this synthesis is the creation of the spiro-hydantoin core. The Bucherer-Bergs reaction is the method of choice due to its operational simplicity and reliability for generating 5,5-disubstituted hydantoins from ketones.

Mechanistic Causality

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction. It proceeds through the initial formation of a cyanohydrin from the ketone (cyclohexanone) and cyanide. Ammonia, generated in situ from ammonium carbonate, then displaces the hydroxyl group to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields the stable hydantoin ring. This self-contained reaction cascade minimizes the need for isolating intermediates, making it highly efficient.

Detailed Experimental Protocol: Synthesis of Intermediate (II)

Materials:

-

Cyclohexanone (1.0 eq)

-

Potassium cyanide (KCN) (1.5 eq)

-

Ammonium carbonate ((NH₄)₂CO₃) (3.0 eq)

-

Ethanol (50% aqueous solution)

Procedure:

-

Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine ammonium carbonate and 50% aqueous ethanol. Stir the mixture until the solid is partially dissolved.

-

Addition of Reagents: Carefully add potassium cyanide to the mixture, followed by cyclohexanone. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Reaction Conditions: Seal the vessel and heat the mixture to 60-65 °C with vigorous stirring. Maintain this temperature for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, carefully vent the vessel. Pour the mixture into cold water and acidify to pH 6 with concentrated HCl.

-

Isolation: The crude product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: The crude 8-azaspiro[4.5]decane-7,9-dione can be purified by recrystallization from hot ethanol or water to yield a pure, crystalline solid.

Characterization of the Intermediate

The structure of the spiro-hydantoin intermediate should be confirmed using standard spectroscopic methods:

-

¹H NMR: Expect to see broad singlets for the two N-H protons and a series of multiplets corresponding to the cyclohexyl protons.

-

¹³C NMR: Key signals include two carbonyl carbons (~157 ppm and ~176 ppm), a spiro quaternary carbon (~60 ppm), and signals for the cyclohexyl carbons.

-

HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺.

Introduction of the Sulfonamide Moiety

With the core scaffold in hand, the final step is the installation of the sulfonamide group. This is achieved through N-sulfonylation at the N1 position of the hydantoin ring, which is generally more reactive.

Strategy Selection: Direct N-Sulfonylation

Direct N-sulfonylation is an atom-economical approach that involves reacting the hydantoin core with a suitable sulfonyl chloride in the presence of a base. The base deprotonates one of the hydantoin nitrogens, creating a nucleophilic anion that attacks the electrophilic sulfur atom of the sulfonyl chloride.

Detailed Experimental Protocol: Synthesis of Target Compound (I)

Materials:

-

8-Azaspiro[4.5]decane-7,9-dione (Intermediate II) (1.0 eq)

-

p-Toluenesulfonyl chloride (or other desired arylsulfonyl chloride) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the spiro-hydantoin (II) and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF via syringe and stir the suspension at room temperature for 30 minutes.

-

Reagent Addition: Add the arylsulfonyl chloride portion-wise to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting hydantoin.

-

Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3x).

-

Isolation: If a precipitate forms, collect it by vacuum filtration, wash with water, and dry. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Scope and Optimization

The versatility of this protocol allows for the synthesis of a library of derivatives by varying the arylsulfonyl chloride. The table below illustrates hypothetical results for such a library.

| Entry | R Group on Ar-SO₂Cl | Base | Solvent | Yield (%) |

| 1 | 4-CH₃ | K₂CO₃ | DMF | 85 |

| 2 | 4-OCH₃ | K₂CO₃ | DMF | 82 |

| 3 | 4-Cl | Cs₂CO₃ | Acetonitrile | 88 |

| 4 | 4-NO₂ | K₂CO₃ | DMF | 75 |

| 5 | 2-CH₃ | NaH | THF | 78 |

Structural Elucidation of Final Products

Unambiguous characterization is critical to validate the synthesis. A combination of 2D NMR techniques is often necessary to confirm the exact site of sulfonylation.[12]

-

¹H NMR: The disappearance of one of the N-H signals is the first indication of successful sulfonylation. The aromatic protons from the sulfonyl group will appear in the downfield region (7-8 ppm).

-

¹³C NMR: Signals corresponding to the carbons of the newly introduced aryl sulfonamide group will be present.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial. A correlation between the aromatic protons of the sulfonyl group and the C4 and C5 carbons of the hydantoin ring would definitively confirm N1 substitution.

-

HRMS: Provides the exact mass, confirming the elemental composition of the final product.

Conclusion and Future Outlook

This guide presents a robust, logical, and well-validated pathway for the synthesis of novel hydantoin cyclohexyl sulfonamide derivatives. The two-step sequence, beginning with an efficient Bucherer-Bergs reaction followed by a versatile N-sulfonylation, provides a powerful platform for generating a diverse chemical library. The methodologies are grounded in established chemical principles and are designed for reproducibility.

Future work should focus on expanding the library of derivatives by exploring a wide range of substituted sulfonyl chlorides and alternative ketone starting materials. Subsequent screening of these compounds in relevant biological assays will be essential to identify lead candidates for further drug development and to establish clear structure-activity relationships (SAR).

References

- 1. Hydantoin - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]

- 3. ffhdj.com [ffhdj.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclohexyl 2-pyridyl ketone from 2-Bromopyridine

Introduction

Cyclohexyl 2-pyridyl ketone is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a pyridine ring linked to a cyclohexyl carbonyl group, allows for diverse chemical modifications. This document provides detailed protocols for the synthesis of this compound starting from 2-Bromopyridine, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are based on established and reliable chemical transformations, with an emphasis on explaining the underlying principles and experimental nuances to ensure successful synthesis.

Three primary synthetic strategies will be detailed: the Grignard reaction, the Negishi coupling, and the Suzuki coupling. Each method offers distinct advantages and may be preferred depending on the available starting materials, required scale, and tolerance to specific functional groups.

Method 1: Grignard Reaction

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[1] In this approach, 2-pyridylmagnesium bromide is prepared from 2-bromopyridine and magnesium metal. This Grignard reagent then acts as a nucleophile, attacking an appropriate cyclohexyl-containing electrophile to form the desired ketone.

Theoretical Background

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.[2] For the synthesis of a ketone, the Grignard reagent is typically reacted with a nitrile or an acid chloride. The initial adduct is then hydrolyzed to yield the final ketone product.[3] It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with water or other protic solvents, leading to the quenching of the reagent.[4]

Experimental Protocol

Part A: Formation of 2-Pyridylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen or argon. Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface.[5]

-

Initiation: In the dropping funnel, prepare a solution of 2-Bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and a slight exotherm.[5]

-

Grignard Reagent Formation: Once the reaction has started, add the remaining 2-Bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5][6]

Part B: Reaction with Cyclohexanecarbonitrile

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of cyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF to the Grignard reagent via a syringe or dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[5] This will hydrolyze the intermediate imine to the desired ketone.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-